![molecular formula C5H5N3 B1274011 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole CAS No. 82418-39-1](/img/structure/B1274011.png)
1-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Overview
Description
The compound “1-(prop-2-yn-1-yl)-1H-1,2,4-triazole” belongs to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The “prop-2-yn-1-yl” part of the name suggests the presence of a propyne (a three-carbon alkyne) group attached to the triazole ring .
Synthesis Analysis
While specific synthesis methods for “1-(prop-2-yn-1-yl)-1H-1,2,4-triazole” were not found, related compounds have been synthesized through various methods. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .
Molecular Structure Analysis
The molecular structure of “1-(prop-2-yn-1-yl)-1H-1,2,4-triazole” would likely consist of a triazole ring with a propyne group attached. The exact structure would depend on the specific locations of these groups within the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(prop-2-yn-1-yl)-1H-1,2,4-triazole” would depend on its specific structure. For example, related compounds such as prop-2-en-1-one based compounds have been studied for their mechanical properties .
Scientific Research Applications
Synthesis of Bioactive Molecules
“1-(prop-2-yn-1-yl)-1H-1,2,4-triazole” serves as a key intermediate in the synthesis of various bioactive molecules. Its structure is conducive to modifications that can lead to compounds with potential antiviral, anti-inflammatory, and anticancer properties . The triazole ring, in particular, is a common motif in pharmaceuticals due to its resemblance to the peptide bond.
Agriculture: Nitrification Inhibition
In agriculture, derivatives of this compound, like 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT), have been identified as highly efficient nitrification inhibitors . They help improve nitrogen use efficiency by slowing down the microbial conversion of ammonia to nitrate, thus reducing environmental impacts such as greenhouse gas emissions and water pollution.
Environmental Science: Greenhouse Gas Reduction
This compound’s derivatives are instrumental in environmental science for their role in reducing the emission of greenhouse gases from agricultural practices. By inhibiting nitrification, they help lower the production of nitrous oxide, a potent greenhouse gas .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s derivatives are used to study enzyme inhibition mechanisms. They can act as irreversible inhibitors of enzymes like ammonia monooxygenase, providing insights into the biochemical pathways of nitrification .
Pharmacology: Drug Development
The triazole ring is a common feature in many drugs, and “1-(prop-2-yn-1-yl)-1H-1,2,4-triazole” can be used as a building block in the development of new pharmacological agents. Its versatility allows for the creation of compounds with a wide range of therapeutic activities .
Mechanism of Action
properties
IUPAC Name |
1-prop-2-ynyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQLHQOGZTHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395145 | |
Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82418-39-1 | |
Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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